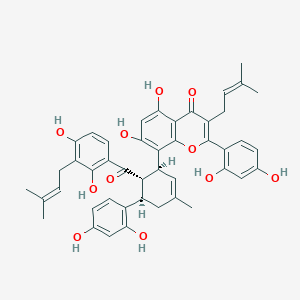

Kuwanon H

Vue d'ensemble

Description

Kuwanon H est un composé flavonoïde isolé du mûrier (Morus alba)Ces composés sont dérivés biosynthétiquement de la cycloaddition [4+2] intermoléculaire de diénophiles (principalement des chalcones) et de diènes de déhydroprénylphénol . This compound a attiré une attention significative en raison de son architecture complexe, de ses remarquables activités biologiques et des défis de synthèse.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Kuwanon H peut être synthétisé par la réaction de Diels-Alder, qui implique la cycloaddition d'un diénophile chalcone et d'un diène de déhydroprénylphénol. La réaction nécessite généralement des conditions spécifiques telles que des températures élevées et la présence d'un catalyseur pour faciliter le processus de cycloaddition .

Méthodes de production industrielle

La production industrielle de this compound implique l'extraction du composé de l'écorce de la racine du mûrier. Le processus d'extraction comprend l'utilisation de solvants tels que l'acétate d'éthyle pour isoler les flavonoïdes prénylés, y compris this compound . L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour obtenir le composé souhaité.

Analyse Des Réactions Chimiques

Types de réactions

Kuwanon H subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les composés substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : this compound est étudié pour sa structure chimique et sa réactivité uniques, ce qui en fait un composé précieux pour les chimistes synthétiques.

Mécanisme d'action

This compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Stress du réticulum endoplasmique : This compound induit un stress du réticulum endoplasmique cytotoxique, conduisant à l'inhibition de la viabilité cellulaire et à l'induction de l'apoptose.

Antagonisme du récepteur de la bombésine : This compound agit comme un puissant antagoniste non peptidique du récepteur de la bombésine, inhibant sélectivement la liaison du peptide de libération de la gastrine à son récepteur.

Applications De Recherche Scientifique

Kuwanon H has a wide range of scientific research applications:

Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemists.

Mécanisme D'action

Kuwanon H exerts its effects through various molecular targets and pathways:

Endoplasmic Reticulum Stress: This compound induces cytotoxic endoplasmic reticulum stress, leading to the inhibition of cell viability and induction of apoptosis.

Bombesin Receptor Antagonism: This compound acts as a potent non-peptide bombesin receptor antagonist, selectively inhibiting the binding of gastrin-releasing peptide to its receptor.

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name |

8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPTKFKCCNXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76472-87-2 | |

| Record name | Albanin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the primary mechanism of action for Kuwanon H's anti-melanoma activity?

A: this compound exerts its anti-melanoma effects by inducing cytotoxic endoplasmic reticulum (ER) stress and impairing autophagy flux. [] This ER stress inhibits cell viability, promotes apoptosis, and disrupts the normal autophagy process crucial for melanoma cell survival. []

Q2: How does this compound impact autophagy in melanoma cells?

A: While this compound initially triggers autophagosome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis, it ultimately impairs the completion of the autophagy flux. [] This disruption of autophagy contributes significantly to its anti-cancer properties. []

Q3: Does this compound demonstrate synergistic effects with existing chemotherapeutics?

A: Research suggests this compound enhances the sensitivity of melanoma cells to cisplatin, both in vitro and in vivo. [] This enhanced sensitivity is attributed to this compound's impairment of autophagy, which hinders the degradation of reactive oxygen species and damaged mitochondria, ultimately promoting cisplatin's effectiveness. []

Q4: Beyond melanoma, what other therapeutic applications are being explored for this compound?

A: this compound exhibits potential as an α-glucosidase inhibitor, suggesting its utility in managing diabetes by controlling postprandial hyperglycemia. [, , ] It demonstrates strong inhibitory activity against α-glucosidase, comparable to or even exceeding that of the known inhibitor 1-deoxynojirimycin (DNJ). []

Q5: How does this compound's structure contribute to its α-glucosidase inhibitory activity?

A: While the exact mechanism is still under investigation, studies propose that this compound, being an isopentenyl flavonoid, interacts with α-glucosidase at a different site compared to the alkaloid inhibitor DNJ. [] This difference in binding sites might explain its distinct inhibitory profile and potential for synergistic effects with other α-glucosidase inhibitors. []

Q6: What is the significance of the phellem layer in the context of this compound content in Mori Cortex?

A: this compound is found in lower concentrations in Mori Cortex (mulberry root bark without the phellem layer) compared to the whole mulberry root bark. [] This difference highlights the importance of considering the presence or absence of the phellem layer when standardizing Mori Cortex for medicinal use, especially when targeting this compound as a key bioactive compound. []

Q7: Does this compound possess any antioxidant properties?

A: While some studies suggest potential antioxidant activity for this compound, [] other research indicates its antioxidant capacity might be less pronounced compared to other compounds found in Morus alba, such as morin and oxyresveratrol. [] Further investigation is necessary to definitively characterize its antioxidant potential.

Q8: What is the current understanding of this compound's safety profile?

A8: While some studies suggest potential therapeutic benefits, comprehensive toxicological data on this compound is currently limited. Further research is crucial to establish its safety profile, potential for adverse effects, and long-term impact on human health.

Q9: What analytical techniques are commonly employed to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used for identifying and quantifying this compound in complex mixtures. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.